molecular formula C13H9BrN2O4 B14528069 3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide CAS No. 62639-30-9

3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide

Cat. No.: B14528069
CAS No.: 62639-30-9
M. Wt: 337.12 g/mol
InChI Key: LPZCXHSHUYYCDS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide typically involves the bromination of 4-hydroxybenzamide followed by nitration. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration. The reaction is usually carried out under controlled temperatures to ensure the selective substitution of the bromine and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-oxo-N-(3-nitrophenyl)benzamide.

    Reduction: Formation of 3-bromo-4-hydroxy-N-(3-aminophenyl)benzamide.

    Substitution: Formation of 3-methoxy-4-hydroxy-N-(3-nitrophenyl)benzamide.

Scientific Research Applications

3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-hydroxy-N-(3-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

CAS No.

62639-30-9

Molecular Formula

C13H9BrN2O4

Molecular Weight

337.12 g/mol

IUPAC Name

3-bromo-4-hydroxy-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O4/c14-11-6-8(4-5-12(11)17)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7,17H,(H,15,18)

InChI Key

LPZCXHSHUYYCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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